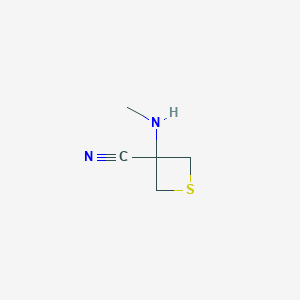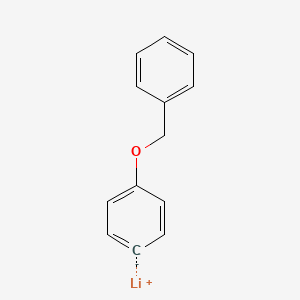![molecular formula C9H8N2O B12846595 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12846595.png)
1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is significant due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical properties that are valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with pyridine carboxaldehydes in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the pyrazolo[1,5-a]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell signaling pathways.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation, making it a candidate for anticancer therapies.
Comparación Con Compuestos Similares
- 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
- 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Uniqueness: 1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyridine ring. This arrangement can influence its binding affinity and specificity towards biological targets, distinguishing it from other similar compounds. Its unique electronic properties also make it valuable for material science applications.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1-pyrazolo[1,5-a]pyridin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-3-9-4-5-10-11(9)6-8/h2-6H,1H3 |
Clave InChI |
JDOXTNDVDSCXAS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN2C(=CC=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
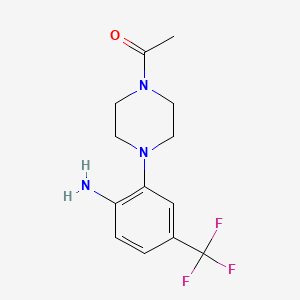
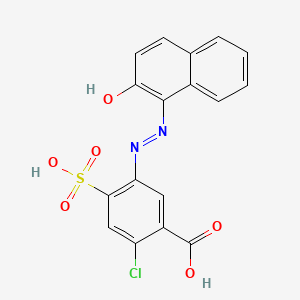



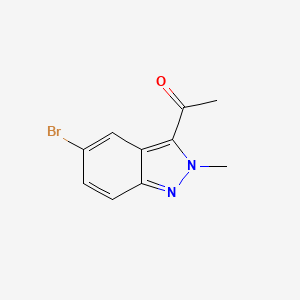
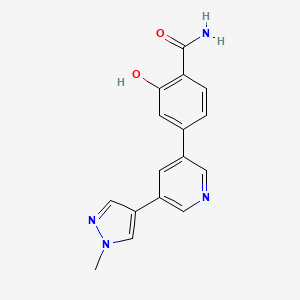
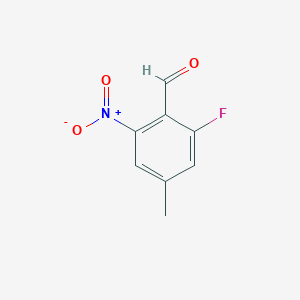
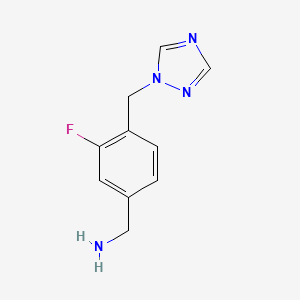

![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
